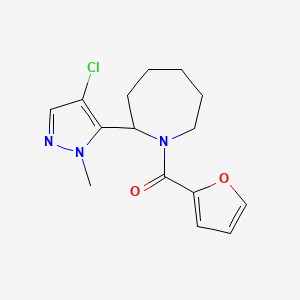
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane, also known as Cmpd 1, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of azepanes, which are cyclic compounds containing a seven-membered ring with a nitrogen atom and six carbon atoms.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound 1 has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Inflammation is mediated by various signaling pathways, and this compound 1 has been shown to inhibit the activity of NF-κB, a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 1 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammation is characterized by the production of pro-inflammatory cytokines, and this compound 1 has been shown to inhibit the production of cytokines such as TNF-α and IL-6. In infectious disease research, this compound 1 has been shown to have antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 in lab experiments is its specificity. This compound 1 has been shown to selectively inhibit the activity of certain enzymes and signaling pathways, making it a useful tool for studying the role of these targets in various diseases. However, one limitation of using this compound 1 in lab experiments is its potential toxicity. Like many synthetic compounds, this compound 1 may have off-target effects or cause toxicity in non-target cells.
Direcciones Futuras
There are several future directions for the study of 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and infectious diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its efficacy and toxicity. Additionally, the development of analogs of this compound 1 may lead to compounds with improved efficacy and specificity.
Métodos De Síntesis
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-furoyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with 1,6-diaminohexane to form this compound 1.
Aplicaciones Científicas De Investigación
2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-(2-furoyl)azepane 1 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, this compound 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in many diseases, and this compound 1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound 1 has been shown to have antibacterial and antifungal activity.
Propiedades
IUPAC Name |
[2-(4-chloro-2-methylpyrazol-3-yl)azepan-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-18-14(11(16)10-17-18)12-6-3-2-4-8-19(12)15(20)13-7-5-9-21-13/h5,7,9-10,12H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPGINPLJAFKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2CCCCCN2C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)

![N,3-dimethyl-N-[(5-methyl-2-furyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5433280.png)
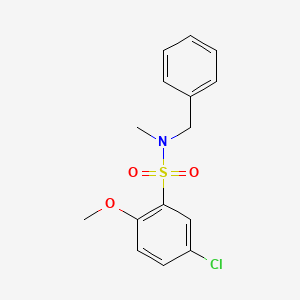
![1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5433294.png)
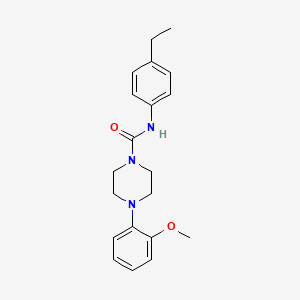
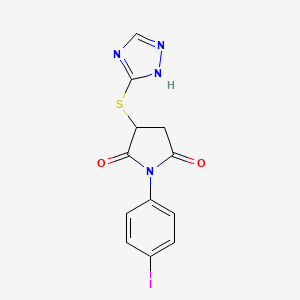

![N-bicyclo[2.2.1]hept-2-yl-4-isopropoxybenzamide](/img/structure/B5433330.png)
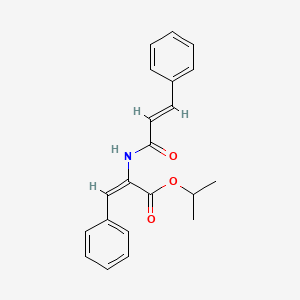
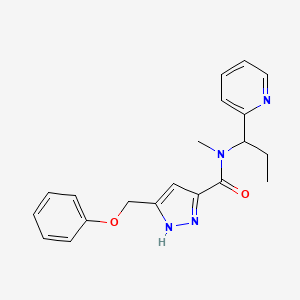
![5-{3-chloro-5-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433352.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5433353.png)
